molecular formula C18H17N3O2S B2542771 N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide CAS No. 478076-92-5

N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide

Cat. No.: B2542771
CAS No.: 478076-92-5
M. Wt: 339.41
InChI Key: SUHWZIWTHCCPLI-CPNJWEJPSA-N
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Description

N'-[(1E)-1-(4-Methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide is a carbohydrazide derivative featuring a thiophene core substituted with a pyrrole group and an (E)-configured ethylidene hydrazone moiety linked to a 4-methoxyphenyl ring. While direct crystallographic data for this compound are unavailable, analogous structures (e.g., ) confirm the prevalence of the (E)-configuration in similar hydrazones, critical for maintaining planar geometry and π-π stacking capabilities .

Properties

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13(14-5-7-15(23-2)8-6-14)19-20-18(22)17-16(9-12-24-17)21-10-3-4-11-21/h3-12H,1-2H3,(H,20,22)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHWZIWTHCCPLI-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=CS1)N2C=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=CS1)N2C=CC=C2)/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The hydrazone’s C=N bond is susceptible to nucleophilic additions. For example:

  • Thiosemicarbazide addition : Reacting with thiosemicarbazide in ethanol catalyzed by HCl yields thiosemicarbazone derivatives. This reaction is critical for introducing sulfur-containing pharmacophores .

Reaction ComponentConditionsProductYieldReference
ThiosemicarbazideEthanol, HCl, refluxThiosemicarbazone analog80%

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles:

  • Triazole formation : Treatment with phenyl isothiocyanate in ethanol forms triazolethione derivatives via intramolecular cyclization .

  • Pyrrole synthesis : Reaction with hexane-2,5-dione in propan-2-ol and acetic acid yields pyrrole-fused analogs, confirmed by IR and NMR spectral data .

Example cyclization pathway :

  • Nucleophilic attack at the hydrazone’s β-position.

  • Cyclodehydration to form five- or six-membered rings .

4.1. Oxidation

The hydrazone moiety can undergo oxidation to form diazenium or nitrile oxides, though specific data for this compound requires further study.

4.2. Aromatic Electrophilic Substitution

The methoxyphenyl and pyrrolyl groups undergo reactions typical of aromatic systems:

  • Nitration : Directed by the methoxy group’s electron-donating effect (para/ortho selectivity).

  • Sulfonation : Requires harsh conditions (e.g., concentrated H₂SO₄).

Catalytic and Solvent Effects

  • Acid catalysis : HCl or acetic acid accelerates hydrazone formation and cyclization .

  • Solvent dependence : Ethanol and DMSO are preferred for solubility and reaction efficiency .

Stability and Degradation

  • Photodegradation : Exposure to UV light induces C=N bond cleavage, forming 4-methoxyacetophenone and thiophene-hydrazide fragments.

  • Hydrolysis : Susceptible to acidic/basic hydrolysis, regenerating the parent hydrazide and aldehyde .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey Product FeaturesBiological Relevance
Condensation4-Methoxybenzaldehyde, HClHydrazone coreAnticancer scaffolds
Thiosemicarbazide additionThiosemicarbazide, ethanolSulfur-rich analogsEnhanced antioxidant activity
CyclocondensationHexane-2,5-dione, acetic acidPyrrole derivativesImproved bioavailability

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide exhibit notable biological properties:

  • Antimicrobial Activity : Studies have shown that compounds containing hydrazide fragments can demonstrate varying degrees of antimicrobial activity. For instance, derivatives of hydrazides have been tested against bacteria and fungi, revealing their potential as effective antimicrobial agents .
  • Antioxidant Properties : The compound's structure allows it to act as an antioxidant. Thiophene derivatives are often evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic uses:

  • Cancer Research : The structural features of this compound suggest possible anticancer properties. Similar compounds have been reported to inhibit cancer cell proliferation, making them candidates for further research in oncology.
  • Anti-inflammatory Effects : Some derivatives of thiophene compounds have shown anti-inflammatory activities, indicating that this compound could also be explored for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activities and applications of related compounds:

StudyFindings
PMC8920104Investigated the antimicrobial properties of hydrazide derivatives, noting their effectiveness against various pathogens.
Chemical BookProvided a comprehensive overview of the chemical properties and potential applications in medicinal chemistry.
AJOLDiscussed the synthesis of thiophene hybrids and their evaluations as antibacterial agents, supporting the relevance of similar structures in drug development.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and biological activities of analogous compounds:

Compound Name Core Structure Substituents/Modifications Key Biological Activity/Properties Reference
Target Compound : N'-[(1E)-1-(4-Methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide Thiophene-carbohydrazide 4-Methoxyphenyl (EDG), pyrrole N/A (extrapolated antioxidant potential)
SKI-178 () Pyrazole-carbohydrazide 3,4-Dimethoxyphenyl, 4-methoxyphenyl SphK1 inhibitor (Ki = 1.33 μM)
Compound 36 () Propanehydrazide Naphthalene, 4-methoxyphenyl Antioxidant (1.35× ascorbic acid via DPPH)
N′-[(E)-1-(4-Chlorophenyl)ethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide () Pyrazole-carbohydrazide 4-Chlorophenyl (EWG), thiophene N/A (potential enhanced lipophilicity)
3-(1H-Pyrrol-1-yl)-N'-{(E)-1-[3-(trifluoromethyl)phenyl]ethylidene}-2-thiophenecarbohydrazide () Thiophene-carbohydrazide 3-(Trifluoromethyl)phenyl (EWG), pyrrole N/A (hypothesized metabolic stability)

Key Observations :

  • Electronic Effects: The 4-methoxyphenyl group (electron-donating, EDG) in the target compound contrasts with electron-withdrawing groups (EWGs) like Cl () or CF₃ ().
  • Heterocyclic Influence : Thiophene and pyrrole moieties (target compound) contribute to π-π stacking and hydrogen bonding, whereas pyrazole cores (SKI-178, ) offer rigidity and diverse binding modes .
  • SKI-178’s SphK1 inhibition highlights carbohydrazides’ versatility in targeting enzymes .
Antioxidant and Pharmacokinetic Considerations
  • Antioxidant Potential: The thiophene-pyrrole system may enhance radical scavenging via delocalized electron donation, as seen in compound 29 (1.26× ascorbic acid, ) .

Biological Activity

N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including anticancer properties and other therapeutic potentials.

Compound Overview

  • Chemical Name : this compound
  • Molecular Formula : C18H17N3O2S
  • Molecular Weight : 339.41 g/mol
  • CAS Number : 478076-92-5

This compound features a thiophene ring, a pyrrole moiety, and a methoxyphenyl group, which contribute to its unique properties and potential biological activities .

Synthesis Methods

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with 3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide under acidic or basic conditions. This method allows for the formation of the hydrazone linkage essential for its biological activity .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. The IC50 values for growth inhibition often range from 7 µM to 14 µM against cell lines such as HeLa and MCF-7 .
Compound IC50 (µM) Cell Line
This compound7.01 ± 0.60HeLa
This compound8.55 ± 0.35NCI-H460
This compound14.31 ± 0.90MCF-7

These findings suggest that the compound has potential as an anticancer agent due to its ability to inhibit cell proliferation and induce cell death.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as Aurora-A kinase, which is crucial for cell cycle regulation .

Other Biological Activities

Beyond anticancer effects, research suggests potential activities in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity .

Case Studies

A recent study evaluated the cytotoxic effects of various hydrazone derivatives, including those related to this compound. The study highlighted significant apoptotic activity in cancer cells and suggested further investigation into structure–activity relationships (SARs) to optimize efficacy .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound?

The synthesis typically involves a Schiff base condensation reaction between 4-methoxyphenylacetone derivatives and 3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide. Key steps include:

  • Catalyst selection : Acidic catalysts (e.g., glacial acetic acid) promote imine bond formation under reflux conditions .
  • Solvent optimization : Ethanol or methanol is preferred for solubility and reaction homogeneity .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
    Methodological tip : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) and confirm product formation using FTIR (C=N stretch at ~1600 cm⁻¹) .

Basic: What spectroscopic techniques are critical for structural confirmation?

  • FTIR : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, N-H at ~3200 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), methoxy group (δ ~3.8 ppm), and pyrrole protons (δ ~6.5 ppm) .
    • ¹³C NMR : Carbonyl (δ ~165 ppm) and imine (δ ~150 ppm) signals .
  • XRD : Resolves crystal packing and confirms stereochemistry (e.g., E-configuration of the hydrazone moiety) .

Advanced: How can crystallographic data discrepancies be resolved during structural refinement?

Contradictions in XRD data (e.g., disorder in the pyrrol-1-yl group) require:

  • Software tools : SHELXL for refining anisotropic displacement parameters and validating hydrogen bonding networks .
  • Validation metrics : Check R-factor convergence (<5%), ADPs for thermal motion, and PLATON-generated alerts for missed symmetry .
  • Twinned crystals : Use TWINLAW in SHELXTL to model twin domains if merging statistics (e.g., Rint) exceed 10% .

Advanced: What computational methods predict the compound’s electronic properties?

  • DFT calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set optimizes geometry and calculates HOMO-LUMO gaps (e.g., ~4.2 eV for charge transfer interactions) .
  • Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes with hydrophobic pockets) using the compound’s thiophene-pyrrole scaffold .
  • NBO analysis : Evaluates hyperconjugative interactions (e.g., lone pair donation from N-H to σ*(C=N)) .

Advanced: How does the pyrrol-1-yl group influence metal complexation?

The pyrrol-1-yl moiety enhances chelation by:

  • Coordination sites : N atoms from the pyrrole and hydrazide groups bind to transition metals (e.g., Cu²⁺, Ni²⁺), forming octahedral complexes .
  • Electronic effects : Electron-rich pyrrole stabilizes metal ions via π-backbonding, confirmed by UV-Vis (d-d transitions at ~600 nm) .
    Comparative note : Analogues with pyridyl groups (e.g., ) show weaker complexation due to reduced electron density .

Basic: What are common side reactions during synthesis, and how are they mitigated?

  • Hydrolysis of hydrazide : Avoid aqueous conditions during condensation; use anhydrous solvents .
  • Oxidation of thiophene : Conduct reactions under nitrogen atmosphere to prevent sulfur oxidation .
  • By-product removal : Column chromatography (silica gel, gradient elution) separates unreacted carbonyl precursors .

Advanced: How do substituent variations (e.g., methoxy vs. fluoro) affect bioactivity?

  • Methoxy group : Enhances lipophilicity (logP ~3.5) and membrane permeability, critical for antimicrobial activity .
  • Fluoro analogues : Exhibit stronger hydrogen bonding (C-F...H-N interactions) but reduced thermal stability (TGA decomposition ~200°C vs. ~220°C for methoxy) .
    Experimental design : Compare MIC values against S. aureus for structure-activity relationship (SAR) studies .

Advanced: What strategies optimize yield in multi-step syntheses?

  • One-pot reactions : Combine aldehyde condensation and cyclization steps to reduce intermediate isolation .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 6 hrs) and improves yield (~85% vs. 60%) .
  • Catalyst recycling : Immobilized enzymes (e.g., lipase) enable greener synthesis with >90% retention after 5 cycles .

Basic: How is purity validated for this compound?

  • HPLC : C18 column (acetonitrile/water, 70:30), retention time ~8.2 min, purity >98% .
  • Elemental analysis : %C, %H, %N within ±0.3% of theoretical values .
  • Melting point : Sharp range (e.g., 182–184°C) indicates absence of polymorphs .

Advanced: What mechanistic insights explain its antioxidant activity?

  • Radical scavenging : ESR confirms quenching of DPPH• (IC50 ~12 µM) via H-atom donation from the hydrazide N-H group .
  • Chelation of Fe²⁺ : Prevents Fenton reaction; UV-Vis shows ligand-to-metal charge transfer bands at ~450 nm .

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